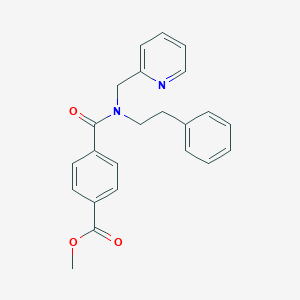
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate, also known as MPECB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPECB is a member of the benzoate family, which is known for its diverse range of biological activities. In
作用机制
The mechanism of action of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative and apoptotic effects on cancer cells, this compound has also been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is its relatively simple synthesis method, which makes it accessible for researchers. Another advantage is its diverse range of biological activities, which make it a promising compound for further research. One limitation of this compound is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
未来方向
There are a number of future directions for research on Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate. One area of research is in the development of this compound analogs with improved potency and selectivity. Another area of research is in the study of this compound as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
合成方法
The synthesis of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the condensation of pyridine-2-carbaldehyde with phenethylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with methyl 4-bromobenzoate to give the final product, this compound. The yield of this reaction sequence is typically around 50%.
科学研究应用
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate has been shown to have potential applications in scientific research due to its ability to modulate various biological pathways. One area of research where this compound has been studied is in the field of cancer research. This compound has been shown to have anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
methyl 4-[2-phenylethyl(pyridin-2-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-23(27)20-12-10-19(11-13-20)22(26)25(17-21-9-5-6-15-24-21)16-14-18-7-3-2-4-8-18/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNPOQLIRSYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2814195.png)

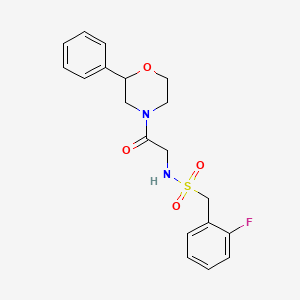

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2814202.png)
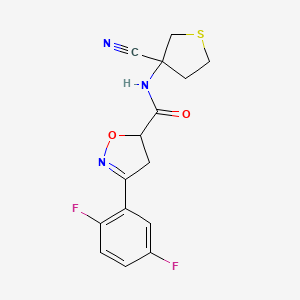
![ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2814204.png)
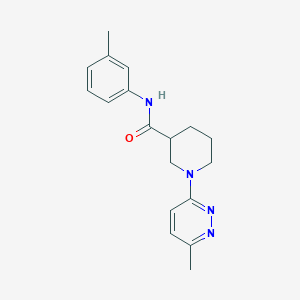
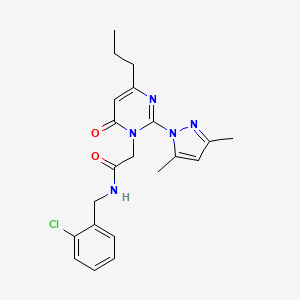
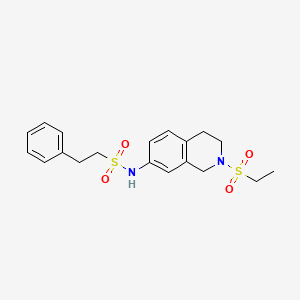
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)
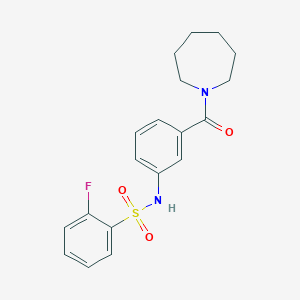
![Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)